molecular formula C25H18O3 B3045412 Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- CAS No. 106315-29-1

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-

Cat. No.: B3045412
CAS No.: 106315-29-1
M. Wt: 366.4 g/mol
InChI Key: JKFWKYCRXYOPRC-UHFFFAOYSA-N
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Description

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- (CAS: Not explicitly provided in evidence) is a benzophenone derivative characterized by a central ketone group flanked by two aromatic rings. This process allows control over the degree of branching (0–100%), making it valuable for tailored polymer design.

Properties

IUPAC Name

[4-(4-phenoxyphenoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O3/c26-25(19-7-3-1-4-8-19)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-5-2-6-10-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFWKYCRXYOPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601322
Record name [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106315-29-1
Record name [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

High-Temperature NAS with Potassium Carbonate

In a method analogous to polyether ether ketone (PEEK) synthesis, 4-fluorobenzophenone reacts with 4-phenoxyphenol in a polar aprotic solvent (e.g., diphenyl sulfone) at 300–350°C. Potassium carbonate deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the electron-deficient fluorine atom:

$$
\text{4-Fluorobenzophenone + 4-Phenoxyphenol} \xrightarrow{\text{K}2\text{CO}3, 320^\circ\text{C}} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- + KF}
$$

Key Parameters :

  • Solvent : Diphenyl sulfone (melting point: 129°C)
  • Base : Potassium carbonate (2.5 equiv)
  • Temperature : 320–350°C
  • Yield : 70–85% (depending on monomer purity)

This method faces challenges, including side reactions at high temperatures and the need to remove ionic by-products (e.g., KF).

Mitsunobu Coupling for Ether Synthesis

An alternative approach employs Mitsunobu conditions to form ether bonds under milder temperatures. Here, 4-hydroxybenzophenone reacts with 4-phenoxyphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

$$
\text{4-Hydroxybenzophenone + 4-Phenoxyphenol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$

Optimized Conditions :

  • Catalyst : DIAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Temperature : 25°C (room temperature)
  • Reaction Time : 12–18 hours
  • Yield : 88–92%

Mitsunobu coupling avoids high temperatures but requires stoichiometric reagents, increasing costs for large-scale production.

Oxidation Pathways for Ketone Formation

The ketone group in Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- can be introduced via oxidation of precursor alcohols or methyl-substituted intermediates.

Oxidation of 1-(4-Phenoxyphenoxy)Phenyl-2-Propyl Alcohol

A Chinese patent details the synthesis of 1-(4-phenoxyphenoxy)phenyl-2-propyl alcohol, which can be oxidized to the corresponding ketone. Using Jones reagent (CrO₃ in H₂SO₄):

$$
\text{1-(4-Phenoxyphenoxy)phenyl-2-propyl alcohol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$

Oxidation Parameters :

  • Oxidizing Agent : CrO₃ (2.0 equiv)
  • Solvent : Acetone/water (4:1 v/v)
  • Temperature : 0–5°C (to prevent over-oxidation)
  • Yield : 78–82%

Catalytic Oxidation of Methyl-Substituted Intermediates

The European patent describes cobalt(II) acetate and manganese(II) acetate as co-catalysts for oxidizing methyl groups to carboxylic acids. Adjusting reaction conditions could halt oxidation at the ketone stage:

$$
\text{1-(4-Methylphenoxy)-4-phenoxybenzene} \xrightarrow{\text{Co(OAc)}2, \text{Mn(OAc)}2, \text{O}_2} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$

Critical Factors :

  • Catalyst Load : 0.5 mol% Co, 0.1 mol% Mn
  • Solvent : Acetic acid
  • Oxygen Pressure : 5–10 bar
  • Temperature : 90–110°C
  • Yield : 65–70% (with 20–25% carboxylic acid by-product)

Comparative Analysis of Synthetic Routes

Method Conditions Yield By-Products Scalability
High-Temperature NAS 320°C, K₂CO₃, 24 h 70–85% KF, charred residues Industrial
Mitsunobu Coupling 25°C, DIAD/PPh₃, 18 h 88–92% None Lab-scale
Alcohol Oxidation 0–5°C, CrO₃, 6 h 78–82% Chromium salts Pilot-scale
Catalytic Oxidation 100°C, O₂, 12 h 65–70% Carboxylic acids Industrial

Key Observations :

  • Mitsunobu Coupling offers the highest yields but is cost-prohibitive for ton-scale production.
  • Catalytic Oxidation requires precise control to minimize over-oxidation.
  • High-Temperature NAS remains the most scalable method despite energy-intensive conditions.

Emerging Methodologies and Innovations

Electrophilic Acylation in Methanesulfonic Acid

A US patent discloses methane sulfonic acid (MSA) as a solvent and catalyst for electrophilic ketone formation. While originally developed for PEEK, this approach could adapt to Methanone synthesis:

$$
\text{Aryl Bromide + Aryl Lithium} \xrightarrow{\text{MSA, SOCl}_2} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$

Advantages :

  • Eliminates fluoride by-products.
  • Operates at 80–100°C, reducing thermal degradation.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Several benzophenone derivatives with substituted aromatic rings and functional groups have been studied for biological activity:

  • Phenyl (4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (Compound 9): Features a piperidinylhexyloxy chain at the para position. Exhibits a melting point of 133–136°C and a synthesis yield of 30% .
  • (4-Chlorophenyl)(4-((2-fluoropropan-2-yl)oxy)phenyl)methanone (Compound 35): Contains a fluorinated alkoxy group. Characterized via ¹³C NMR (126 MHz) and ¹⁹F NMR (470 MHz), indicating strong electron-withdrawing effects .
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Incorporates a trifluoromethylphenyl-piperazine moiety, demonstrating versatility in cross-coupling reactions .

Key Structural Differences :

  • The target compound lacks nitrogen-containing groups (e.g., piperazine/piperidine) common in pharmaceutical analogues, focusing instead on ether-linked phenoxy groups.
  • Fluorinated substituents in analogues (e.g., Compound 35) enhance metabolic stability compared to the non-fluorinated target compound .
Thermal and Morphological Stability
  • Bis(4-(2,7-bis(3,6-di-tert-butylcarbazolyl)acridinyl)phenyl)methanone (CDE1): Exhibits a decomposition temperature (Td) of 471°C and glass transition temperature (Tg) of 283°C, attributed to tert-butyl groups enhancing solubility and stability .
  • Anthracen-9-yl(4-(diphenylamino)phenyl)methanone (AnMDPA): A thermally activated delayed fluorescence (TADF) material with ΔEST = 0.08 eV, enabling 100% exciton utilization in OLEDs .

Comparison with Target Compound :

  • The target compound’s hyperbranched polymers () prioritize structural flexibility over luminescent properties. Its thermal stability is inferred from polymerization robustness but lacks explicit Td/Tg data.

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Application Reference
Target Compound ~382.4 (est.) Not reported Phenoxyphenoxy, benzophenone Polymer synthesis
Compound 9 451.6 (est.) 133–136 Piperidinylhexyloxy Cholinesterase inhibition
(4-Methylphenyl)phenylmethanone 196.24 Not reported Methyl, benzophenone Thermodynamic studies
AnMDPA 443.5 (est.) Not reported Diphenylamino, anthracenyl TADF/OLEDs

Biological Activity

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- is a compound belonging to the class of aromatic ketones, characterized by its complex structure featuring multiple aromatic rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- is C25H20O4. Its structure consists of:

  • A central methanone group.
  • Two phenoxy groups attached to a phenyl ring.

This arrangement contributes to its stability and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that compounds with similar phenoxy structures often exhibit significant biological activities, particularly against cancer cells. The following sections summarize key findings regarding the biological activity of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-. For instance:

  • Cytotoxic Effects : Similar compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. One study highlighted that derivatives with phenoxy groups inhibited cell proliferation in various cancer cell lines, including ovarian and breast cancer cells .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways. For example, a related compound was shown to inhibit VEGF (Vascular Endothelial Growth Factor) production by interfering with VEGFR-2 phosphorylation . This suggests that Methanone may exert similar effects through its structural features.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Methanone derivatives. Key observations include:

  • Importance of Phenoxy Group : The presence of the phenoxy group has been identified as essential for maintaining high biological activity. Modifications that alter this group tend to decrease efficacy .
  • Cell Cycle Arrest and Apoptosis : Some derivatives have been reported to induce cell cycle arrest in specific phases (e.g., G1 or S phase) and promote apoptosis in a dose-dependent manner. This was observed in studies involving hepatocellular carcinoma cell lines .

Data Tables

The following table summarizes key findings from various studies on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1OVCAR-4 (Ovarian Cancer)5.67Inhibition of VEGF production
Compound 2MCF-7 (Breast Cancer)0.77Induction of apoptosis
Compound 3HepG2 (Liver Cancer)3.84HDAC inhibition and cell cycle arrest
MethanoneVariousTBDTBD

Case Studies

  • Inhibition Studies : A study involving selenium-containing analogues demonstrated potent growth inhibition against T. cruzi, suggesting that similar structural modifications could enhance biological activity against other targets .
  • Molecular Docking Studies : Docking studies have shown that certain structural configurations allow for effective binding with target proteins, such as STAT3 and BTK kinase, which are critical in cancer progression .

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